molecular formula C51H68N2O10 B610892 SMTP-7 CAS No. 273379-50-9

SMTP-7

Cat. No. B610892
CAS RN: 273379-50-9
M. Wt: 869.1
InChI Key: CRNDCHORWGDFGR-PXTWCNKMSA-N
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Description

SMTP-7 is a dual inhibitor of thrombolysis and soluble epoxide hydrolase" to "this compound promotes thrombolysis and inhibits soluble epoxide hydrolase." (c.f. Matsumoto N, Suzuki E, Ishikawa M, Shirafuji T, Hasumi K. Soluble epoxide hydrolase as an anti-inflammatory target of the thrombolytic stroke drug this compound. (J Biol Chem. 2014 Dec 26; 289(52):35826-38.)

Scientific Research Applications

Thrombolytic and Neuroprotective Effects in Ischemic Stroke

SMTP-7 (Stachybotrys microspora triprenyl phenol-7) shows significant promise in the treatment of ischemic stroke. It functions as a plasminogen modulator, enhancing plasminogen activation and thereby promoting thrombolysis. This action is crucial for its therapeutic activity against cerebral infarction in several rodent models. In a study conducted on monkeys, this compound significantly increased the post-infusion middle cerebral artery recanalization rate and ameliorated neurological deficits, cerebral infarct, and cerebral hemorrhage compared to control animals (Sawada et al., 2014). Additionally, this compound's neuroprotective properties have been observed in other studies, where it demonstrated effectiveness in reducing inflammation and apoptosis in ischemic mice (Huang et al., 2018).

Enhancing Clot Clearance in Pulmonary Embolism Models

This compound's role in enhancing clot clearance has been demonstrated in a pulmonary embolism model in rats. This study highlighted this compound's capability to significantly increase the rate of clot clearance, suggesting its potential application in treating thrombotic conditions beyond ischemic stroke (Hu et al., 2012).

Attenuating Ischemia/Reperfusion Injury

Research indicates that this compound suppresses superoxide production and the expression of matrix metalloproteinase-9 (MMP-9), thereby attenuating ischemic neuronal damage in rat brains. This suggests its potential use in reducing secondary brain injury and hemorrhagic transformation following ischemic events (Akamatsu et al., 2011).

Novel Embolic Model of Cerebral Infarction

In an embolic model of cerebral infarction, this compound was evaluated for its effects on reducing infarct area, neurological scores, and edema. This study provided insights into the compound's mechanism of action and its potential for extending the therapeutic time window in the treatment of cerebral infarction (Hashimoto et al., 2010).

Soluble Epoxide Hydrolase Inhibition

This compound's mechanism of action may also involve the inhibition of soluble epoxide hydrolase (sEH), an enzyme linked to inflammation. This dual targeting of thrombolysis and sEH inhibition presents a promising strategy for novel stroke therapy (Matsumoto et al., 2014).

properties

CAS RN

273379-50-9

Molecular Formula

C51H68N2O10

Molecular Weight

869.1

IUPAC Name

(S)-2,5-bis((2S,3S)-2-((E)-4,8-dimethylnona-3,7-dien-1-yl)-3,5-dihydroxy-2-methyl-7-oxo-3,4,7,9-tetrahydropyrano[2,3-e]isoindol-8(2H)-yl)pentanoic acid

InChI

InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1

InChI Key

CRNDCHORWGDFGR-PXTWCNKMSA-N

SMILES

O=C(O)[C@@H](N(CC1=C2C=C(O)C3=C1O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C3)C2=O)CCCN(CC4=C5C=C(O)C6=C4O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C6)C5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SMTP-7;  SMTP 7;  SMTP7; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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